1-(4-methoxyphenyl)-5-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide
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Overview
Description
1-(4-Methoxyphenyl)-5-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structural features, including a pyrrolidine ring, a methoxyphenyl group, and a trifluoromethylphenyl group
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the methoxyphenyl and trifluoromethylphenyl groups. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced using a trifluoromethylation reaction, often involving reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-5-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methoxyphenyl)-5-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-5-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-5-oxo-N-{[3-(fluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide: This compound has a fluoromethyl group instead of a trifluoromethyl group, which may affect its chemical reactivity and biological activity.
1-(4-Methoxyphenyl)-5-oxo-N-{[3-(chloromethyl)phenyl]methyl}pyrrolidine-3-carboxamide: This compound has a chloromethyl group, which may also influence its properties.
1-(4-Methoxyphenyl)-5-oxo-N-{[3-(bromomethyl)phenyl]methyl}pyrrolidine-3-carboxamide:
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c1-28-17-7-5-16(6-8-17)25-12-14(10-18(25)26)19(27)24-11-13-3-2-4-15(9-13)20(21,22)23/h2-9,14H,10-12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOHLGAOUBQYKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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